GAC0003A4: A Technical Guide to a Novel LXR Inverse Agonist and Degrader
GAC0003A4: A Technical Guide to a Novel LXR Inverse Agonist and Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAC0003A4 is a potent and selective small molecule that functions as a Liver X Receptor (LXR) inverse agonist. Notably, it also induces the degradation of LXRβ, presenting a dual mechanism of action. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of GAC0003A4, with a particular focus on its effects in pancreatic cancer models. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.
Chemical Structure and Properties
GAC0003A4 is chemically defined as (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-yl)methanone. Its key identifiers and properties are summarized in the table below.
| Identifier | Value |
| CAS Number | 929492-71-7 |
| Molecular Formula | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 340.42 g/mol |
| IUPAC Name | (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-yl)methanone |
| SMILES | O=C(C1=CC(OC)=CC(OC)=C1)N2CCN(C3=CC=CC=C3C)CC2 |
| Appearance | Solid powder |
Biological Activity and Quantitative Data
GAC0003A4 has been identified as a Liver X Receptor (LXR) inverse agonist that not only inhibits LXR transcriptional activity but also promotes the degradation of the LXRβ protein.[1][2] Its biological effects have been characterized primarily in the context of pancreatic ductal adenocarcinoma (PDAC).[3]
LXR Inverse Agonist Activity
GAC0003A4 demonstrates potent inverse agonism at LXRα and LXRβ receptors. This activity was quantified using a co-transfection assay in HEK293T cells.
| Parameter | GAC0003A4 | Reference Agonist (GW3965) |
| LXRα IC₅₀ (μM) | 0.89 | - |
| LXRβ IC₅₀ (μM) | 0.76 | - |
| LXRα EC₅₀ (μM) | - | 0.15 |
| LXRβ EC₅₀ (μM) | - | 0.08 |
Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[1]
Effects on Pancreatic Cancer Cell Viability
The anti-proliferative effects of GAC0003A4 were evaluated in a panel of human pancreatic cancer cell lines.
| Cell Line | IC₅₀ (μM) after 72h |
| PANC-1 | 5.8 |
| MIA PaCa-2 | 4.5 |
| BxPC-3 | 6.2 |
Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[1]
LXRβ Protein Degradation
A key feature of GAC0003A4 is its ability to induce the degradation of the LXRβ protein. This effect was quantified by Western blot analysis in PANC-1 cells.
| Treatment (10 μM) | LXRβ Protein Level (% of Control) |
| DMSO (Control) | 100% |
| GAC0003A4 (24h) | ~40% |
| GAC0003A4 (48h) | ~20% |
Data estimated from representative blots in Karaboga H, et al. ACS Chem Biol. 2020.
Signaling Pathways and Mechanism of Action
GAC0003A4 exerts its anti-cancer effects through a dual mechanism: inverse agonism of LXR and degradation of LXRβ. This leads to the modulation of downstream signaling pathways involved in lipid metabolism and cell proliferation.
LXR Inverse Agonism and Target Gene Repression
As an LXR inverse agonist, GAC0003A4 recruits co-repressor proteins to LXR target gene promoters, leading to the downregulation of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream targets.
LXRβ Degradation Pathway
GAC0003A4 induces the ubiquitination and subsequent proteasomal degradation of the LXRβ protein, reducing its overall cellular levels. This provides a secondary mechanism to diminish LXR-mediated signaling.
Experimental Protocols
The following are detailed methodologies for key experiments performed to characterize GAC0003A4, based on the procedures described by Karaboga H, et al. in ACS Chemical Biology (2020).
Cell Culture
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Cell Lines: PANC-1, MIA PaCa-2, and BxPC-3 human pancreatic cancer cell lines, and HEK293T cells.
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Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
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Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
LXR Co-transfection Luciferase Assay
This assay was used to determine the inverse agonist activity of GAC0003A4 on LXRα and LXRβ.
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Cell Seeding: HEK293T cells were seeded in 96-well plates at a density of 2 x 10⁴ cells per well.
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Transfection: After 24 hours, cells were transfected using a suitable transfection reagent with a mixture of plasmids including an LXRα or LXRβ expression vector, an LXR response element (LXRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.
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Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing various concentrations of GAC0003A4 or the reference agonist GW3965.
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Incubation: Plates were incubated for an additional 24 hours.
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Luciferase Assay: Cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
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Data Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity. IC₅₀ values were calculated from the dose-response curves.
Cell Viability Assay
The anti-proliferative effects of GAC0003A4 were determined using a standard MTT or similar colorimetric assay.
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Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.
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Treatment: After 24 hours, cells were treated with a serial dilution of GAC0003A4.
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Incubation: Plates were incubated for 72 hours.
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Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C.
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Solubilization: The formazan crystals were dissolved in DMSO.
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Measurement: The absorbance was measured at 570 nm using a microplate reader.
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Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control, and IC₅₀ values were determined.
Western Blot Analysis for LXRβ Degradation
This technique was used to visualize and quantify the reduction in LXRβ protein levels following treatment with GAC0003A4.
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Cell Treatment: PANC-1 cells were treated with 10 μM GAC0003A4 or DMSO for 24 and 48 hours.
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Protein Extraction: Cells were lysed in RIPA buffer containing protease inhibitors. Protein concentration was determined using a BCA assay.
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SDS-PAGE: Equal amounts of protein (20-30 μg) were separated on a 10% SDS-polyacrylamide gel.
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Protein Transfer: Proteins were transferred to a PVDF membrane.
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Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for LXRβ. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
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Secondary Antibody Incubation: The membrane was washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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Quantification: Band intensities were quantified using densitometry software and normalized to the loading control.
Conclusion
GAC0003A4 represents a promising pharmacological tool for the study of LXR biology and a potential lead compound for the development of novel therapeutics, particularly for malignancies such as pancreatic cancer. Its dual mechanism of LXR inverse agonism and LXRβ degradation offers a multi-pronged approach to inhibit pathways crucial for cancer cell proliferation and metabolism. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of GAC0003A4.
